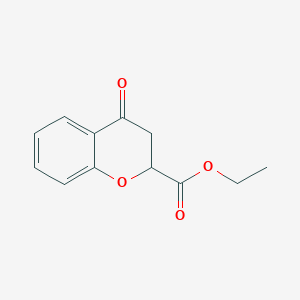

Ethyl 4-oxochromane-2-carboxylate

Description

Significance of the Chromane (B1220400) Skeleton in Organic Synthesis

The chromane skeleton is considered a "privileged structure" in drug discovery. ijrpc.comrsc.org This is due to its presence in numerous natural products and its ability to serve as a versatile template for the design of new therapeutic agents. ijrpc.comacs.org The structural rigidity and the potential for diverse substitutions on the chromane ring allow for the fine-tuning of physicochemical and biological properties. nih.gov As a result, chromanone derivatives have been extensively investigated for a wide range of biological activities. nih.govresearchgate.net They are precursors for the synthesis of many naturally occurring compounds. nih.gov

Overview of Esterified Chromanone Derivatives

Esterified chromanone derivatives, such as ethyl 4-oxochromane-2-carboxylate, represent an important subclass of chromanones. The introduction of an ester group, typically at the C-2 or C-3 position, provides a reactive handle for further chemical modifications, expanding the chemical space accessible from the chromanone core. These derivatives serve as key intermediates in the synthesis of more complex molecules with potential applications in various fields, including medicine and agriculture. ontosight.ai The ester functionality can influence the molecule's solubility, stability, and biological activity.

Scope of Academic Research on Ethyl 4-oxochromane-2-carboxylate and Related Structures

Academic research on ethyl 4-oxochromane-2-carboxylate and its analogs is multifaceted. Studies have focused on developing efficient synthetic routes to these compounds and exploring their reactivity. ontosight.ai Furthermore, significant effort has been dedicated to synthesizing and evaluating the biological activities of new chromanone-based compounds for various therapeutic areas. nih.gov The investigation into their structural and electronic properties through spectroscopic and computational methods also forms a crucial part of the ongoing research. mdpi.commdpi.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxo-2,3-dihydrochromene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-2-15-12(14)11-7-9(13)8-5-3-4-6-10(8)16-11/h3-6,11H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIXYEOUGQEARR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)C2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Oxochromane 2 Carboxylate and Analogues

Classical Approaches to Chromanone-2-carboxylates

The traditional synthesis of chromanone-2-carboxylates is rooted in well-established organic reactions that have been refined over decades. These methods typically involve the construction of the heterocyclic ring from aromatic precursors through condensation and cyclization reactions.

Condensation Reactions Utilizing Aromatic Precursors

A primary classical route to the chromone (B188151) core, which is a direct precursor to the chromanone structure, involves the condensation of ortho-hydroxyaryl ketones with a source of the carboxylate group. A common and effective method is the reaction of a 2'-hydroxyacetophenone (B8834) with diethyl oxalate (B1200264) in the presence of a base. nih.govijrpc.com This reaction, a type of Claisen condensation, forms a diketone intermediate which then undergoes cyclization to yield the chromone-2-carboxylate ring system. ijrpc.com

The choice of base and reaction conditions can be optimized to improve yields. For instance, microwave-assisted synthesis has been shown to significantly enhance the efficiency of this transformation, producing various substituted chromone-2-carboxylic acids in good to excellent yields (54-93%). nih.gov The general scheme involves the initial formation of an enolate from the 2'-hydroxyacetophenone, which then attacks the diethyl oxalate. Subsequent intramolecular cyclization and dehydration lead to the aromatic chromone ring.

Table 1: Microwave-Assisted Synthesis of Chromone-2-Carboxylic Acids

| Starting Material (2'-Hydroxyacetophenone) | Base/Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 5′-Bromo-2′-hydroxyacetophenone | NaH / Toluene | 140 | 30 | 87 | nih.gov |

| 2′-Hydroxyacetophenone | NaH / Toluene | 140 | 30 | 54 | nih.gov |

| 5'-Chloro-2'-hydroxyacetophenone | NaH / Toluene | 140 | 30 | 93 | nih.gov |

Cyclization Reactions and Ring Formation Protocols

The crucial step in forming the chromanone ring is the intramolecular cyclization. Various protocols have been developed to achieve this transformation. One widely used strategy is the intramolecular cyclization of 2'-hydroxychalcones, which can be synthesized from 2'-hydroxyacetophenones and benzaldehydes. nih.gov Another approach involves the intramolecular annulation of 2-alkoxyphenylacetophenones. nih.gov

For the synthesis of analogues, other cyclization strategies have been employed. For example, Ethyl 4-(2-furyl)-2-oxochroman-3-carboxylate can be prepared through the reaction of 3-carbethoxycoumarin with furan (B31954), catalyzed by Lewis acids like aluminum chloride (AlCl₃). nih.govnih.gov This reaction proceeds via a Friedel-Crafts type alkylation of the furan ring, followed by cyclization to form the chromanone structure.

The conversion of the more common chromone (the unsaturated version) to the target chromanone (the saturated version) is a key ring modification protocol. A Piers-type hydrosilylation, using a borane (B79455) catalyst such as HB(C₆F₅)₂, provides an efficient method for the reduction of the double bond in chromones and flavones to yield the corresponding chromanones and flavanones in very good yields. organic-chemistry.org

Dehydration and Isomerization Pathways to Chromen-2-carboxylates as Precursors

Often, the most direct classical syntheses lead to chromen-2-carboxylates (also known as chromone-2-carboxylates) due to the thermodynamic stability of the aromatic heterocyclic ring. ijrpc.com The classical condensation reactions, such as the Baker-Venkataraman rearrangement or Claisen condensation followed by acid-catalyzed cyclization, typically result in a final dehydration step that forms the C2-C3 double bond of the chromone ring. ijrpc.com

Therefore, chromen-2-carboxylates serve as critical precursors to their saturated chromanone counterparts. The pathway from the precursor involves the selective reduction or isomerization of the C2-C3 double bond. As mentioned previously, catalytic hydrosilylation is an effective modern method for this transformation. organic-chemistry.org This two-step sequence—synthesis of the chromone followed by reduction—represents a common and versatile pathway to access chromanone-2-carboxylates and their derivatives.

Advanced and Modern Synthetic Strategies

Recent advancements in synthetic methodology have provided novel and powerful tools for the construction of complex heterocyclic systems like chroman-4-ones, often with higher efficiency and selectivity under milder conditions.

Photocatalytic Alkoxycarbonylation Techniques

While direct photocatalytic alkoxycarbonylation to form the title compound is not extensively documented, related radical-based approaches have emerged. These methods utilize the generation of an alkoxycarbonyl radical which can then participate in a cascade reaction to build the chroman-4-one skeleton. This is a departure from classical methods that build the ring first and then modify it. These advanced techniques construct the functionalized ring system in a more convergent manner. The principles of photocatalysis, using light to generate reactive radical intermediates under mild conditions, are central to these modern strategies. rsc.orgrsc.org

Cascade Radical Annulation for Chroman-4-one Derivatives

A significant modern strategy is the cascade radical annulation, which allows for the rapid assembly of the chroman-4-one core. mdpi.com One such method involves the reaction of 2-(allyloxy)arylaldehydes with oxalates under metal-free conditions. mdpi.com In this process, an alkoxycarbonyl radical is generated from an oxalate precursor, which then adds to the aldehyde. This is followed by a 6-exo-trig cyclization onto the tethered allyl group and subsequent steps to yield the final ester-functionalized chroman-4-one. mdpi.com This approach is notable for its ability to generate valuable chroman-4-one derivatives functionalized at the C3 position. mdpi.com

Table 2: Synthesis of Chroman-4-one Derivatives via Cascade Radical Annulation

| Substrate | Radical Precursor | Product | Yield (%) | Reference |

| 2-(Allyloxy)benzaldehyde | Dimethyl oxalate | Methyl 2-(4-oxochroman-3-yl)acetate | 72 | mdpi.com |

| 2-(Allyloxy)benzaldehyde | Diethyl oxalate | Ethyl 2-(4-oxochroman-3-yl)acetate | 65 | mdpi.com |

| 2-(Allyloxy)-5-methylbenzaldehyde | Dimethyl oxalate | Methyl 2-(6-methyl-4-oxochroman-3-yl)acetate | 78 | mdpi.com |

Another powerful technique is the organo-photoredox catalyzed (4+2) radical annulation. rsc.orgrsc.orgnih.gov This method uses readily available N-hydroxyphthalimide (NHPI) esters as radical precursors and electron-deficient olefins, such as ethyl acrylate, as reaction partners. rsc.orgnih.gov Under visible light irradiation, a photocatalyst initiates a sequence that generates an ortho-quinone methide intermediate, which then undergoes a highly selective annulation with the olefin to construct the chroman framework. nih.gov This strategy is complementary to traditional Diels-Alder reactions and demonstrates broad substrate scope and functional group tolerance. rsc.orgnih.gov

Green Chemistry Principles in Chromanone Ester Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of pharmacologically important molecules like chromanone esters. Key areas of focus include the use of heterogeneous catalysts and the implementation of solvent-free reaction conditions.

Heterogeneous Catalysis in Pyrone Ester Production

Heterogeneous catalysts, which exist in a different phase from the reactants, are a cornerstone of green chemistry because they can be easily separated from the reaction mixture and recycled, minimizing waste. youtube.comyoutube.com Their application in the synthesis of pyrone and chromone skeletons, which are structurally related to chromanone esters, offers a more sustainable alternative to traditional homogeneous catalysis. organic-chemistry.org

One example of a green approach is the use of a silica-supported Wells-Dawson heteropolyacid (H₆P₂W₁₈O₆₂·24H₂O) as a catalyst for the synthesis of chromones. eurekaselect.com This solid acid catalyst facilitates the reaction under microwave irradiation and solvent-free conditions, leading to high selectivity and very good yields in short reaction times. eurekaselect.com Such solid-supported catalysts avoid the difficult separation processes associated with homogeneous catalysts and reduce the generation of chemical waste. nih.gov

While much of the research on pyrone synthesis has utilized homogeneous catalysts, such as gold-based π-acid catalysts that activate alkynes for cyclization, the principles are transferable. nih.gov The development of solid-supported, recyclable versions of these highly effective catalysts is an active area of research. The goal is to combine the high activity and selectivity seen in homogeneous systems with the environmental and practical benefits of heterogeneous catalysis, making the production of pyrone and chromanone esters more economically and environmentally sustainable. nih.gov

Solvent-Free Reaction Conditions for Chromone-2-carboxylate Scaffolds

Eliminating volatile organic solvents is a primary goal of green chemistry, as they are often toxic, flammable, and contribute to environmental pollution. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for conducting reactions under solvent-free conditions, often leading to dramatically reduced reaction times, lower energy consumption, and higher yields. semanticscholar.orgnih.gov

The synthesis of chromone-2-carboxylic acids and their ester derivatives has been shown to benefit significantly from this approach. nih.gov In one optimized process, 6-bromochromone-2-carboxylic acid was synthesized via a microwave-assisted reaction that was fast, robust, and cost-effective, achieving a yield of 87%. nih.govresearchgate.net This method avoids the need for extensive purification by column chromatography, a significant advantage for scaling up the process. nih.govresearchgate.net

Further research has demonstrated the utility of monomode microwave apparatus to achieve even better results, shortening reaction times to as little as 10 minutes while operating under solvent-free conditions. semanticscholar.org A facile one-pot synthesis of the chromone-2-carboxylate scaffold has been developed starting from 2-fluoroacetophenone, which proceeds via a tandem C-C and C-O bond formation without the need for traditional, multi-step protocols. nih.govresearchgate.netdoi.org These solvent-free and one-pot methodologies represent a significant step forward in the environmentally friendly production of these important chemical building blocks. researchgate.net

Interactive Data Tables

Table 1: Microwave-Assisted Synthesis of Chromone-2-Carboxylic Acids researchgate.net

| Entry | Starting Material | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 5'-bromo-2'-hydroxy-acetophenone | NaH | Dioxane | 150 | 10 + 10 | 70 |

| 2 | 5'-bromo-2'-hydroxy-acetophenone | NaH | THF | 150 | 10 + 10 | 65 |

| 3 | 5'-bromo-2'-hydroxy-acetophenone | Et₃N | Dioxane | 150 | 10 + 10 | 20 |

| 4 | 5'-bromo-2'-hydroxy-acetophenone | NaOEt | EtOH | 150 | 10 + 10 | 87 |

| 5 | 2'-hydroxyacetophenone | NaOEt | EtOH | 150 | 10 + 10 | 54 |

Table 2: Solvent-Free Diels-Alder Reactions via Microwave Irradiation semanticscholar.org

| Entry | Reactants | Microwave Mode | Time (min) | Conditions | Yield (%) |

| 1 | Chromone 23 + Dienophile | Monomode | 10 | Solvent-Free | 31-45 |

| 2 | Chromone 25 + Dienophile | Monomode | 10 | Solvent-Free | 36-48 |

| 3 | Styrylchromone + N-phenylmaleimide | Monomode | - | Solvent-Free | 66 |

| 4 | Styrylchromone + Acetylenedicarboxylates | Monomode | - | Solvent-Free | 35-45 |

Chemical Reactivity and Derivatization Strategies of Ethyl 4 Oxochromane 2 Carboxylate

Electrophilic and Nucleophilic Substitution Reactions

The dual nature of the chromanone ring system, possessing both an electron-rich aromatic ring and an electron-deficient pyranone ring, allows for a range of substitution reactions.

Halogenation Reactions (e.g., Bromination, Chlorination)

The benzene (B151609) portion of the ethyl 4-oxochromane-2-carboxylate molecule is susceptible to electrophilic aromatic substitution, including halogenation. The outcome of such reactions is largely directed by the activating, ortho-para directing ether oxygen atom attached to the aromatic ring. Consequently, halogenation is anticipated to occur preferentially at the C6 and C8 positions.

While direct experimental data on the halogenation of ethyl 4-oxochromane-2-carboxylate is not extensively published, the reactivity can be inferred from similar quinoline (B57606) systems. For instance, the regioselective bromination of 4-hydroxyquinoline-3-carboxylic acid derivatives is effectively achieved using N-bromosuccinimide (NBS) in a solvent like acetic acid. This suggests that similar conditions would likely yield the 6-bromo or 6,8-dibromo derivatives of ethyl 4-oxochromane-2-carboxylate.

Plausible Halogenation Reaction Conditions:

| Reagent | Solvent | Expected Position(s) |

|---|---|---|

| N-Bromosuccinimide (NBS) | Acetic Acid | C6 and/or C8 |

| N-Chlorosuccinimide (NCS) | Acetic Acid | C6 and/or C8 |

The introduction of halogens onto the aromatic ring serves as a crucial synthetic handle, enabling further modifications through cross-coupling reactions like Suzuki-Miyaura or Heck, thereby expanding the molecular diversity of the scaffold. metu.edu.tr

Reactions with Nitrogen-Containing Reagents

The β-keto ester functionality within ethyl 4-oxochromane-2-carboxylate makes it a prime candidate for condensation reactions with various nitrogen-containing nucleophiles, particularly hydrazine (B178648) and its derivatives. Such reactions often lead to the formation of new heterocyclic rings.

A well-documented reaction for related chromene structures involves treatment with hydrazine hydrate (B1144303). nih.gov In the case of ethyl 4-oxochromane-2-carboxylate, the reaction can proceed in two significant ways. First, the ester moiety can be converted into a carbohydrazide. Second, and more complexly, the hydrazine can react with the 1,3-dicarbonyl-like system (the C4 ketone and the C2 ester), leading to the opening of the pyranone ring, followed by cyclization to form a pyrazole (B372694) derivative. This type of transformation is a classic method for pyrazole synthesis. youtube.com

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate, a closely related unsaturated analog, with hydrazine hydrate has been shown to yield different products depending on the reaction conditions, including ring-opened hydrazides and salicylaldehyde (B1680747) azines. nih.gov This underscores the complex reactivity of the chromane (B1220400) scaffold with strong nucleophiles like hydrazine. The initial attack of the hydrazine at the ester carbonyl can form the corresponding carbohydrazide, which is a versatile intermediate for synthesizing other heterocycles like oxadiazoles (B1248032) and triazoles.

Functional Group Transformations and Modifications of the Ester Moiety

The ethyl ester group at the C2 position is a key site for functional group interconversion. The most common transformation is hydrolysis, also known as saponification, which converts the ester into a carboxylic acid. This reaction is typically performed under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide (B78521) or lithium hydroxide. youtube.com The resulting carboxylate salt can then be neutralized with acid to yield the free 4-oxochromane-2-carboxylic acid.

This carboxylic acid derivative is a valuable intermediate. It can undergo decarboxylation upon heating to yield 4-chromanone (B43037), or it can be coupled with various amines to form amides using standard peptide coupling reagents.

Another important transformation is the reaction with hydrazine hydrate to form the corresponding 2-carbohydrazide, as mentioned previously. nih.gov This reaction replaces the ethoxy group of the ester with a hydrazinyl group (-NHNH₂), creating a new nucleophilic center for further derivatization.

Summary of Ester Modifications:

| Reagent(s) | Conditions | Product |

|---|---|---|

| 1. NaOH (aq) 2. HCl (aq) | 1. Heat 2. Neutralization | 4-Oxochromane-2-carboxylic acid |

Ring Rearrangements and Aromatization Processes

The dihydropyranone ring of ethyl 4-oxochromane-2-carboxylate can undergo oxidative aromatization to form the corresponding fully aromatic chromone (B188151) derivative, ethyl 4-oxo-4H-chromene-2-carboxylate. Chromones are an important class of naturally occurring compounds with significant biological activities.

This dehydrogenation can be achieved using various oxidizing agents. Research on related dihydroazolopyrimidines has shown that reagents like diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) in acetic acid at elevated temperatures can effectively induce aromatization. nih.gov Other potential oxidants include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or elemental sulfur at high temperatures. The driving force for this reaction is the formation of a stable, conjugated aromatic system.

Derivatization for Advanced Research Applications

The strategic derivatization of the ethyl 4-oxochromane-2-carboxylate core allows for the fine-tuning of its chemical properties and the exploration of its potential in various applications.

Formation of O-Acylated Enol Forms

The ketone at the C4 position and the hydrogen at the C3 position allow the molecule to exist in equilibrium with its enol tautomer. While the keto form is generally more stable, the enol can be "trapped" by reacting it with an acylating agent to form a stable O-acylated enol derivative, also known as an enol ester. mdpi.com

A successful one-pot protocol has been developed for the O-acylation of a similar substrate, ethyl 2-oxo-4-phenylchromane-3-carboxylate. mdpi.com This reaction involves treating the chromanone with an excess of an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base such as triethylamine. The base facilitates the deprotonation at the C3 position to form the enolate, which then attacks the acylating agent at the oxygen atom, yielding the O-acylated product. This regioselectivity for O-acylation over C-acylation can be influenced by steric factors, such as substituents at the C3 position. mdpi.comorganicreactions.org

Reaction for O-Acetylated Enol Formation:

| Substrate | Reagents | Conditions | Product | Yield | Reference |

|---|

The formation of these enol derivatives is significant as it transforms the reactivity of the molecule. The resulting electron-rich double bond in the pyran ring can participate in various cycloaddition and electrophilic addition reactions, opening up new avenues for creating complex molecular architectures.

Strategies for Modifying Carboxylic Acid Functionalities

The carboxylic ester group at the C-2 position of the chromanone core in ethyl 4-oxochromane-2-carboxylate is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives. Strategies primarily focus on the hydrolysis of the ethyl ester to its corresponding carboxylic acid, which then serves as a versatile intermediate for further functionalization. Direct conversion of the ester to other functional groups, such as amides, is also a viable pathway.

Hydrolysis to 4-oxochromane-2-carboxylic acid

The transformation of the ethyl ester to the parent carboxylic acid is a fundamental derivatization strategy. This reaction is typically achieved through ester hydrolysis, which can be catalyzed by either acid or base. youtube.com

Base-Catalyzed Hydrolysis (Saponification) : This method involves treating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solvent. The reaction begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. youtube.com Subsequently, the ethoxide ion is eliminated, yielding the carboxylate salt. An acidic workup is then required to protonate the carboxylate and furnish the final carboxylic acid product. The saponification of fats, which are triesters of glycerol, into carboxylic acid salts is a classic example of this type of reaction. youtube.com

Acid-Catalyzed Hydrolysis : In this approach, the ester is heated with a strong acid, like hydrochloric acid or sulfuric acid, in the presence of excess water. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. youtube.com This process is reversible, and the presence of a large excess of water helps to drive the equilibrium towards the formation of the carboxylic acid. youtube.com

In a related synthesis involving chelidonic acid, the acid hydrolysis of a diester is a key step. mdpi.com Similarly, alkaline saponification has been successfully used to convert various complex ester-containing heterocyclic compounds into their corresponding carboxylic acids. nih.gov

Amide Synthesis

The formation of amides from either ethyl 4-oxochromane-2-carboxylate or its hydrolyzed product, 4-oxochromane-2-carboxylic acid, represents a significant pathway for creating new derivatives.

From 4-oxochromane-2-carboxylic acid : The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.orglibretexts.org To overcome this, the carboxylic acid must first be "activated" using a coupling reagent. libretexts.org This strategy is widely employed in peptide synthesis. fishersci.it The activated species, often a highly reactive ester, is then susceptible to nucleophilic attack by an amine to form the amide bond. masterorganicchemistry.com Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. fishersci.itmasterorganicchemistry.com Other modern coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). fishersci.it

From Ethyl 4-oxochromane-2-carboxylate (Direct Aminolysis) : While esters are generally less reactive than activated carboxylic acids or acyl chlorides, they can react directly with amines to form amides, particularly at elevated temperatures or with more reactive amines. libretexts.org Phenolic esters are more reactive towards amines than alkyl esters because phenols are stronger acids than alcohols, making the phenoxide a better leaving group. libretexts.org

The general workflow for amide synthesis from a carboxylic acid involves dissolving the acid in a suitable solvent like DMF, adding a base (e.g., DIEA), the coupling reagent, and finally the amine. fishersci.it The reaction is typically stirred at room temperature. fishersci.it

Table 3.4.2.1: Common Coupling Reagents for Amide Synthesis from Carboxylic Acids

| Coupling Reagent | Additive (Typical) | Base (Example) | Key Features |

|---|---|---|---|

| DCC (N,N'-dicyclohexylcarbodiimide) | HOBt, DMAP | - | Widely used, forms a urea (B33335) byproduct that can be filtered off. masterorganicchemistry.com |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, HOAt | DIEA, TEA | Water-soluble carbodiimide, byproduct is also water-soluble, simplifying purification. fishersci.it |

| HATU | - | DIEA, TEA | Highly efficient, rapid coupling, particularly for sterically hindered substrates. fishersci.it |

Reduction to Alcohol

The ester functionality can be reduced to a primary alcohol, 2-(hydroxymethyl)chroman-4-one. Similarly, the carboxylic acid can be reduced to the same alcohol, though this often requires stronger reducing agents. Boranate reduction has been used to convert similar ethyl esters to their corresponding carbinols (alcohols), which were then further oxidized to aldehydes. nih.gov

Decarboxylation

The carboxylic acid derived from the hydrolysis of ethyl 4-oxochromane-2-carboxylate could potentially undergo decarboxylation (loss of CO2) under certain conditions, particularly if there is a stabilizing group at the 3-position or upon heating. organic-chemistry.org For instance, the thermal decarboxylation of monoethyl chelidonate is a key step in the synthesis of ethyl 4H-pyran-4-one-2-carboxylate. mdpi.com

Table 3.4.2.2: Summary of Derivatization Strategies

| Starting Material | Reaction Type | Reagents/Conditions | Product Functional Group |

|---|---|---|---|

| Ethyl 4-oxochromane-2-carboxylate | Hydrolysis (Saponification) | NaOH or KOH, followed by H+ workup | Carboxylic Acid |

| Ethyl 4-oxochromane-2-carboxylate | Hydrolysis (Acid-catalyzed) | H+ (e.g., HCl, H2SO4), H2O, heat | Carboxylic Acid |

| 4-oxochromane-2-carboxylic acid | Amidation | Amine, Coupling Agent (e.g., EDC, HATU), Base | Amide |

| Ethyl 4-oxochromane-2-carboxylate | Aminolysis | Amine, heat | Amide |

These strategies highlight the versatility of the ester group in ethyl 4-oxochromane-2-carboxylate as a handle for introducing a wide array of functional groups, enabling the synthesis of diverse chemical libraries based on the chromanone scaffold.

Structure Activity Relationship Sar Studies of Chromanone and Chromone 2 Carboxylates in Pre Clinical Research

Design Principles for Scaffold Modification

The design of new therapeutic agents based on the chromone-2-carboxylate scaffold is guided by several key principles aimed at systematically exploring and optimizing biological activity. A primary strategy involves the creation of diverse chemical libraries to conduct comprehensive structure-activity relationship (SAR) studies. nih.gov This allows researchers to identify how specific structural changes influence the molecule's interaction with its biological target.

Key design principles include:

Guided Structural Modification: Computational methods, such as molecular docking, are frequently employed to guide the design of new analogues. By modeling how compounds fit into the binding site of a target protein, researchers can predict which modifications are likely to improve affinity and potency. This approach was successfully used in developing inhibitors for inflammatory kinases like TBK1, where docking calculations based on an existing inhibitor's crystal structure guided the synthesis of a new series of compounds. nih.gov

Scaffold Hybridization: A powerful design strategy involves hybridizing the chromone (B188151) core with other known pharmacophores. This can lead to novel molecules with enhanced or entirely new biological activities. For instance, a series of potent protein kinase CK2 inhibitors were developed by combining the chromone skeleton with a 2-aminothiazole (B372263) scaffold, a known feature in other kinase inhibitors. nih.gov

Late-Stage Functionalization: To efficiently generate a wide range of derivatives, synthetic strategies are often designed to introduce key substituents in the final steps of the synthesis. Palladium-catalyzed cross-coupling reactions, for example, have been used to incorporate a variety of groups onto the "A-ring" (the benzene (B151609) portion) of the chromone scaffold, allowing for detailed exploration of how different substituents in that region affect activity. nih.gov

Development of Versatile Synthesis Routes: The ability to generate diverse structures also relies on flexible and efficient synthetic methodologies. Developing one-pot synthesis procedures or methods that can utilize different starting materials is crucial for expanding the chemical space that can be explored, ultimately aiding in the discovery of new bioactive chromones. nih.govacs.org

Impact of Substituents on Biological Activity (In vitro)

The biological activity of chromone-2-carboxylate derivatives is highly sensitive to the nature and position of substituents on the core scaffold. In vitro studies have provided detailed insights into how specific modifications affect potency against various targets, particularly in the context of cancer and inflammation.

As Kinase Inhibitors for Cancer and Inflammation:

Research into derivatives of the related 5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid scaffold as inhibitors of the inflammatory kinases TBK1 and IKKε revealed distinct SAR. The introduction of substituents on the A-ring (positions 6, 7, 8, and 9) was a key focus. Analogues with specific modifications at the R₇ position showed significant changes in potency. A cyclohexyl group at this position resulted in a compound with robust cellular activity and efficacy, demonstrating that bulky, hydrophobic groups in this region could be beneficial. nih.gov

| Compound/Substituent | Target Kinase | IC₅₀ (nM) |

| Amlexanox (Parent) | TBK1 | 11,000 |

| R₇-Cyclohexyl Analogue | TBK1 | 2,400 |

| Amlexanox (Parent) | IKKε | 2,000 |

| R₇-Cyclohexyl Analogue | IKKε | 1,500 |

This table presents a selection of data on how A-ring substitution on a chromone-like scaffold impacts inhibitory concentration (IC₅₀) against inflammatory kinases. Data sourced from Bioorganic & Medicinal Chemistry (2018). nih.gov

In another study, chromone derivatives were hybridized with a 2-aminothiazole moiety to create inhibitors of protein kinase CK2, a target in cancer therapy. The SAR study of these hybrids showed that substitutions on both the chromone ring and the phenyl group attached to the thiazole (B1198619) were critical. Compound 5i , which featured a 5-hydroxyl group on the chromone ring and a 4-chloro-3-trifluoromethylphenyl group, emerged as the most potent CK2 inhibitor, with an IC₅₀ of 0.08 µM. nih.gov This compound also demonstrated potent anti-proliferative activity against the HL-60 cancer cell line. nih.gov This highlights the importance of specific electron-withdrawing groups and hydrogen-bonding moieties for achieving high potency. nih.gov

| Compound | CK2 Inhibition (IC₅₀) | Anti-proliferative Activity (HL-60 cells, IC₅₀) |

| 5i | 0.08 µM | 0.25 µM |

| 5k (4-CF₃ phenyl) | 0.13 µM | 0.96 µM |

| 5a (unsubstituted phenyl) | >50 µM | >50 µM |

This table illustrates the impact of substituents on the activity of chromone-2-aminothiazole hybrids. The data shows that specific substitutions, as in compound 5i, dramatically increase potency compared to less substituted analogues. Data sourced from Bioorganic & Medicinal Chemistry Letters (2022). nih.gov

As Bcl-2 Antagonists for Cancer Therapy:

SAR studies on the related 4H-chromene scaffold, an antagonist of antiapoptotic Bcl-2 proteins, have also provided valuable insights. A series of analogues of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate were synthesized with various functional groups at the 6-position of the chromene ring. nih.gov These studies found that modifying this position had a significant impact on binding affinity to Bcl-2 proteins. The most active compound in the series featured a cyclopentyl group at the 6-position, resulting in a greater than threefold increase in binding affinity compared to the initial lead compound. nih.gov Further studies revealed that the 3 and 4 positions of the 4H-chromene system prefer rigid and hydrophobic functional groups, while the 6-position benefits from a small, hydrophilic substituent for optimal activity against multidrug-resistant cancer cells. nih.gov

Identification of Pharmacophore Features within the Chromone-2-carboxylate Scaffold

Pharmacophore modeling identifies the essential structural features required for a molecule to exert a specific biological effect. For the chromone-2-carboxylate scaffold and its close derivatives, several key pharmacophoric features have been identified through extensive SAR and computational studies.

The Core Scaffold: The chromone (benzopyran-4-one) ring itself is the foundational pharmacophore, providing the rigid structure necessary to correctly orient the appended functional groups for interaction with biological targets. nih.govnih.gov

Oxygen Atoms as Interaction Points: The carbonyl oxygen at the 4-position and the pyran oxygen atom are critical features. The carbonyl group frequently acts as a hydrogen bond acceptor, anchoring the molecule in the binding site of target proteins, such as kinases.

The 2-Carboxylate Group: The ester or carboxylic acid group at the C-2 position is a defining feature. While its deprotonated form can act as a ligand for metal chelation, mdpi.com in many other contexts, it serves as a key interaction point. For example, in some kinase inhibitors, this group can form critical hydrogen bonds with the protein backbone.

Substituent-Defined Features: The specific biological activity is often determined by the pattern of substitution on the chromone ring.

For CK2 inhibition, a hydroxyl group at the C-5 position was found to be a key feature for potent activity, likely acting as a hydrogen bond donor. nih.gov

In the case of TBK1/IKKε inhibitors, docking models suggest that the nitrogen atom of the fused pyridine (B92270) ring and the amino group form essential hydrogen bonds with the kinase hinge region, defining a critical pharmacophoric requirement for this target class. nih.gov

For Bcl-2 protein antagonists based on the related chromene scaffold, a hydrophobic group at the 6-position was identified as a key pharmacophore feature, required to occupy a specific hydrophobic pocket on the protein surface. nih.gov

These features collectively define the pharmacophore of the chromone-2-carboxylate scaffold, guiding medicinal chemists in the rational design of new and more effective therapeutic agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

1D NMR Techniques (¹H, ¹³C, DEPT135)

One-dimensional NMR techniques are fundamental for determining the basic carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For ethyl 4-oxochromane-2-carboxylate derivatives, characteristic signals include those for the ethyl ester group (a quartet and a triplet) and protons on the chromane (B1220400) ring system. mpg.de The chemical shifts and coupling constants of these protons are indicative of their specific positions and stereochemical relationships.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. In the case of ethyl 4-oxochromane-2-carboxylate derivatives, distinct signals are observed for the carbonyl carbons (C=O), aromatic carbons, and aliphatic carbons of the chromane and ethyl ester moieties. mpg.demdpi.com The chemical shifts provide valuable information about the electronic environment of each carbon. For instance, the carbonyl carbon of the ketone group typically appears at a lower field (higher ppm value) than the ester carbonyl carbon. libretexts.org

DEPT-135: Distortionless Enhancement by Polarization Transfer (DEPT-135) is a spectral editing technique that helps distinguish between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed. This technique is instrumental in confirming the assignment of carbon signals in complex molecules like ethyl 4-oxochromane-2-carboxylate derivatives.

Table 1: Representative ¹H and ¹³C NMR Data for Ethyl 4-oxochromane-2-carboxylate Derivatives

| Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | ~4.5 (dd) | ~75 |

| H-3 | ~3.0 (m) | ~45 |

| H-5 | ~7.9 (dd) | ~122 |

| H-6 | ~7.1 (t) | ~128 |

| H-7 | ~7.5 (t) | ~136 |

| H-8 | ~7.0 (d) | ~118 |

| OCH₂CH₃ | ~4.2 (q) | ~62 |

| OCH₂CH₃ | ~1.3 (t) | ~14 |

| C=O (Ketone) | - | ~192 |

| C=O (Ester) | - | ~169 |

| C-4a | - | ~121 |

| C-8a | - | ~161 |

Note: Chemical shifts are approximate and can vary depending on the specific derivative and solvent used.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques provide correlational information, revealing connections between atoms within the molecule. slideshare.netyoutube.comcore.ac.uk

COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu This is invaluable for tracing out spin systems and establishing the connectivity of protons within the chromane ring and the ethyl group. For example, a cross-peak between the H-2 and H-3 protons would confirm their adjacent relationship. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This provides a direct link between the ¹H and ¹³C NMR spectra, greatly simplifying the assignment of carbon resonances. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining the stereochemistry and conformation of the molecule. For example, a NOESY correlation between the H-2 proton and a proton on the aromatic ring could indicate a specific spatial arrangement of the ester group relative to the chromane core. mdpi.com

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. chemguide.co.uklibretexts.org For ethyl 4-oxochromane-2-carboxylate, the molecular ion peak (M+) in the mass spectrum confirms its molecular weight. rsc.org

Table 2: Expected Mass Spectrometry Fragments for Ethyl 4-oxochromane-2-carboxylate

| m/z Value | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| [M]+ | Molecular Ion | - |

| [M - 29]+ | Loss of ethyl group | C₂H₅ |

| [M - 45]+ | Loss of ethoxy group | OC₂H₅ |

| [M - 73]+ | Loss of carbethoxy group | COOC₂H₅ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. pressbooks.pub The IR spectrum of ethyl 4-oxochromane-2-carboxylate will exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent peaks are typically the carbonyl (C=O) stretching vibrations. libretexts.orglibretexts.org Due to the presence of two carbonyl groups (ketone and ester), two distinct C=O stretching bands are expected. The ketone carbonyl will typically absorb at a lower wavenumber (around 1680 cm⁻¹) compared to the ester carbonyl (around 1735 cm⁻¹). libretexts.org The C-O stretching vibrations of the ester group will also be visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹. spectroscopyonline.com Aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region, and C-H stretching vibrations for both aromatic and aliphatic protons will be observed around 3000 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for Ethyl 4-oxochromane-2-carboxylate

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Ketone C=O | Stretch | ~1680 |

| Ester C=O | Stretch | ~1735 |

| Aromatic C=C | Stretch | 1600-1450 |

| C-O (Ester) | Stretch | 1300-1000 |

| Aromatic C-H | Stretch | ~3100-3000 |

X-ray Crystallography for Solid-State Structure Determination

Conformational Analysis in Crystal Structures

Intermolecular interactions, such as hydrogen bonding and π-π stacking, observed in the crystal lattice can influence the molecular conformation and packing. researchgate.net For instance, weak C-H···O hydrogen bonds can lead to the formation of specific packing motifs in the crystal. researchgate.net Understanding these solid-state interactions is crucial for predicting the physical properties of the material.

Intermolecular Interactions (e.g., Hydrogen Bonding, C-H…π)

Detailed crystallographic studies on derivatives of ethyl 4-oxochromane-2-carboxylate reveal the prevalence of C—H⋯O hydrogen bonds. For instance, in the crystal structure of ethyl 6-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylate, the packing arrangement involves C—H⋯O interactions that create a network of two intersecting ladders. researchgate.net These interactions primarily involve the carbonyl oxygen atom of the carboxylate group acting as an acceptor for hydrogen atoms from the 7-position of the chromone ring and an ortho-hydrogen from the exocyclic benzene ring. researchgate.net Similarly, the crystal structure of ethyl 4-(2-fur-yl)-2-oxochroman-3-carboxylate, a related compound, demonstrates the formation of a tetramer in the unit cell through intermolecular C—H⋯O hydrogen-bonding interactions. nih.govresearchgate.net

In addition to hydrogen bonding, C-H…π interactions contribute to the stability of the crystal lattice. In the case of ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate, weak C—H⋯π interactions are observed between the hydrogen atoms of the substituent phenyl group and the phenyl group of an adjacent molecule, linking the molecules into a chain. researchgate.net This is further stabilized by weak π–π stacking interactions between the chromone units. researchgate.net The nature of C-H…π interactions, while often considered a weak form of hydrogen bonding, is primarily driven by dispersion forces rather than electrostatic attraction, which is the dominant force in conventional hydrogen bonds. mdpi.com These interactions are a recurring motif in the crystal engineering of various organic molecules, influencing their supramolecular chemistry. mdpi.com

Table 1: Hydrogen Bonding Parameters in Ethyl 4-oxochromane-2-carboxylate Derivatives

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Compound Reference |

| C(7) | H(7) | O(carbonyl of carboxylate) | - | - | - | - | Ethyl 6-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylate researchgate.net |

| C(ortho-phenyl) | H | O(carbonyl of carboxylate) | - | - | - | - | Ethyl 6-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylate researchgate.net |

| C-H | H | O | - | - | - | - | Ethyl 4-(2-fur-yl)-2-oxochroman-3-carboxylate nih.govresearchgate.net |

Specific bond lengths and angles were not provided in the source material.

Table 2: C-H…π Interaction Parameters in an Ethyl 4-oxochromane-2-carboxylate Derivative

| Donor C-H | π-System | Interaction Type | Key Distances/Angles | Compound Reference |

| C-H of phenyl substituent | Phenyl group | C-H…π | - | Ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate researchgate.net |

| Chromone units | Chromone units | π–π stacking | - | Ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate researchgate.net |

Specific geometric parameters for these interactions were not detailed in the source material.

Conclusion

Ethyl 4-oxochromane-2-carboxylate stands out as a significant heterocyclic compound in chemical research. Its chromanone core provides a privileged scaffold for the synthesis of diverse and complex molecules. The presence of the ethyl ester group further enhances its utility as a versatile intermediate. Ongoing research continues to uncover new synthetic methodologies and explore the potential of its derivatives in various scientific fields, underscoring the enduring importance of this compound and the broader class of chromanones in modern organic and medicinal chemistry.

Computational and Theoretical Investigations of Ethyl 4 Oxochromane 2 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ethyl 4-oxochromane-2-carboxylate, DFT calculations are instrumental in understanding its fundamental chemical properties. By solving approximations of the Schrödinger equation, DFT can determine the electron density distribution, from which various molecular properties can be derived.

Detailed research findings from DFT studies on closely related chromone (B188151) structures provide a framework for the expected electronic characteristics of Ethyl 4-oxochromane-2-carboxylate. nih.gov For instance, calculations typically performed using a basis set like B3LYP/6-311++G(d,p) can optimize the molecular geometry and predict electronic parameters. researchgate.net

Key Electronic and Reactivity Descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. libretexts.org

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For Ethyl 4-oxochromane-2-carboxylate, the carbonyl oxygen atoms are expected to be regions of high negative potential, making them susceptible to electrophilic attack, while the hydrogen atoms of the ethyl group and the aromatic ring would show positive potential. libretexts.org

Global Reactivity Descriptors: DFT calculations can quantify reactivity through various descriptors. These parameters, derived from the energies of the frontier orbitals, help in making comparative assessments of reactivity. researchgate.net

Table 1: Illustrative Global Reactivity Descriptors (Based on DFT Studies of Analogous Compounds)

| Parameter | Definition | Significance |

|---|---|---|

| Ionization Potential (IP) | I = -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (EA) | A = -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ ≈ -(I+A)/2) | A measure of the electrophilic nature of a molecule. |

This table is representative of data obtained from DFT calculations on related heterocyclic compounds.

Conformational Analysis and Stability Predictions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like Ethyl 4-oxochromane-2-carboxylate, which contains a rotatable ethyl carboxylate group, identifying the most stable conformers is essential for understanding its behavior.

The relative stability of these conformers is determined by factors like steric hindrance and intramolecular interactions. mdpi.com The potential energy surface can be scanned by systematically rotating the dihedral angle of the ester group to locate energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them. mdpi.com

A computational study on ethyl 2-oxo-2H-chromene-3-carboxylate derivatives found that both s-cis and s-trans conformers could be identified, with their relative stability influenced by substituents on the chromene ring. researchgate.net For Ethyl 4-oxochromane-2-carboxylate, similar low-energy conformers would be expected, and their relative populations can be predicted using the Boltzmann distribution based on their calculated energy differences.

Table 2: Predicted Conformational Data for Ethyl 4-oxochromane-2-carboxylate

| Conformer | Dihedral Angle (O1-C2-C_ester-O_carbonyl) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| s-trans | ~180° | 0 (Reference) | Generally more stable due to reduced steric clash. |

| s-cis | ~0° | > 0 | Potentially less stable due to steric interaction between the ester and the chromane (B1220400) ring. |

This table illustrates the expected output from a conformational analysis. The exact energy values require specific calculations for this molecule.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. For Ethyl 4-oxochromane-2-carboxylate, theoretical methods can be used to elucidate the mechanisms of its synthesis or subsequent reactions, such as hydrolysis or reactions with nucleophiles. researchgate.net

By modeling the reaction pathway, researchers can identify and characterize the structures of transition states—the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy (Ea) of the reaction, which is directly related to the reaction rate. utdallas.edu DFT calculations are frequently employed to locate these transient structures and compute their energies. researchgate.net

A theoretical investigation into a reaction involving Ethyl 4-oxochromane-2-carboxylate would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials and products.

Transition State Searching: Using algorithms to locate the saddle point on the potential energy surface between reactants and products.

Frequency Calculations: Confirming the identity of the transition state (which has exactly one imaginary frequency) and calculating the zero-point vibrational energy to refine the activation energy.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction path from the transition state down to the reactants and products to ensure the correct pathway has been identified.

These calculations provide a detailed, step-by-step view of bond-making and bond-breaking processes, offering insights that are often difficult to obtain through experimental means alone. researchgate.net

Molecular Modeling and Simulation Approaches

Beyond static calculations of single molecules, molecular modeling and simulation techniques can predict the dynamic behavior of Ethyl 4-oxochromane-2-carboxylate and its interactions in a condensed phase (e.g., in a solvent or a biological environment).

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. A typical MD simulation of Ethyl 4-oxochromane-2-carboxylate would involve placing the molecule in a simulation box with solvent molecules (e.g., water) and allowing the system to evolve over nanoseconds or longer. This approach can be used to:

Explore the conformational landscape in a dynamic context, observing transitions between different conformers. researchgate.net

Study solvation effects and calculate properties like the radial distribution function to understand how solvent molecules arrange around the solute.

Simulate interactions with other molecules, such as biological macromolecules in molecular docking follow-up studies.

Simulations of related chemical processes, such as the reactive distillation for ethyl acetate (B1210297) synthesis, demonstrate how dynamic modeling can be used to understand and optimize reaction conditions on a larger scale. researchgate.net While a different application, it highlights the power of simulation in chemical research. For Ethyl 4-oxochromane-2-carboxylate, MD simulations would provide a crucial link between its calculated single-molecule properties and its behavior in a realistic chemical or biological system.

Applications of Ethyl 4 Oxochromane 2 Carboxylate As a Synthetic Intermediate and Scaffold

Role in the Synthesis of Biologically Relevant Heterocyclic Systems

The chromanone scaffold is a privileged structure in medicinal chemistry, and ethyl 4-oxochromane-2-carboxylate is a key starting material for the synthesis of various heterocyclic systems with potential therapeutic applications. Its derivatives have shown promise in the development of anti-inflammatory and anticancer agents. chemimpex.com

One notable application is in the synthesis of substituted chromenes. For instance, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine (B178648) hydrate (B1144303) has been a subject of study. nih.gov While this reaction can lead to the formation of salicylaldehyde (B1680747) azine and malonohydrazide, it also provides a pathway to N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides, which are of interest for their potential biological activities. nih.gov

Furthermore, the versatility of the chromane (B1220400) framework is demonstrated in the synthesis of complex structures like ethyl 4-(2-fur-yl)-2-oxochroman-3-carboxylate, which is prepared from the reaction of 3-carbethoxycoumarin with furan (B31954). nih.govresearchgate.net The reactivity of the chromanone ring also allows for its use in the preparation of various imidazole (B134444) derivatives, which are known to possess a broad spectrum of biological activities. A novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, a key intermediate for the antihypertensive drug Olmesartan, has been developed from diethyl oxalate (B1200264) and ethyl chloroacetate. jocpr.com

The following table summarizes some of the heterocyclic systems synthesized using ethyl 4-oxochromane-2-carboxylate and its derivatives as a starting material.

| Starting Material | Reagents | Synthesized Heterocycle | Potential Application |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine hydrate | N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides | Biological activities |

| 3-Carbethoxycoumarin | Furan, AlCl3 | Ethyl 4-(2-fur-yl)-2-oxochroman-3-carboxylate | Complex molecule synthesis |

| Diethyl oxalate, Ethyl chloroacetate | Butyramidinium | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | Intermediate for Olmesartan |

| Ethyl 2-aminothiazole-4-carboxylate | Substituted phenylsulfonyl chlorides | Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives | Antimicrobial agents cbijournal.com |

| 3-Amino-4-carbamoyl-5-(methylthio)thiophene-2-carboxylate | Substituted phenyloxazoles | Ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives | Antimicrobial agents rjstonline.com |

Utilization in the Preparation of Complex Organic Molecules

Ethyl 4-oxochromane-2-carboxylate serves as a crucial intermediate in the synthesis of more intricate organic structures. Its chemical reactivity allows for various modifications, leading to the construction of complex molecular architectures.

For example, it has been utilized in the synthesis of isomers of damascenone (B157320), which are odorous terpenic ketones. researchgate.net This synthesis starts from ethyl 2,6,6-trimethyl-4-oxo-2-cyclohexene-1-carboxylate, a related cyclic ketone ester, highlighting the utility of this class of compounds in accessing complex natural products. researchgate.net

The reactivity of the related ethyl 2-oxo-4-phenylchromane-3-carboxylate has also been explored. mdpi.com This compound can undergo deprotonation and subsequent reaction with acetic anhydride (B1165640) to form a stable acylated enol, (R/S)-ethyl-2-acetoxy-4-phenyl-4H-chromene-3-carboxylate. mdpi.com This transformation demonstrates the potential for further functionalization of the chromane ring system.

The synthesis of complex molecules often involves multiple steps and the strategic use of versatile building blocks. The following table provides examples of complex molecules synthesized using intermediates related to ethyl 4-oxochromane-2-carboxylate.

| Starting Intermediate | Key Transformation | Final Complex Molecule |

| Ethyl 2,6,6-trimethyl-4-oxo-2-cyclohexene-1-carboxylate | Conversion to tosylhydrazone and reaction with allyllithium | Isomers of damascenone researchgate.net |

| Ethyl 2-oxo-4-phenylchromane-3-carboxylate | Deprotonation and acylation | (R/S)-Ethyl-2-acetoxy-4-phenyl-4H-chromene-3-carboxylate mdpi.com |

Building Block for Diverse Pharmacophore Development

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov Ethyl 4-oxochromane-2-carboxylate and its derivatives serve as excellent scaffolds for the development of diverse pharmacophores due to their inherent structural features and the ease with which they can be modified.

The chromane core itself is a key component of many biologically active compounds. By modifying the substituents on the chromane ring and the ester group, a library of compounds with diverse pharmacological profiles can be generated. For instance, derivatives of ethyl 4-oxo-4H-chromene-2-carboxylate have shown potential anti-inflammatory and anticancer activities. chemimpex.com

The synthesis of various substituted imidazole-4-carboxylate building blocks has been reported, and these have been evaluated for their antiproliferative activity against several human cancer cell lines. nih.gov Specifically, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate demonstrated significant inhibitory effects on the growth and proliferation of HeLa and HT-29 cancer cells. nih.gov This highlights the potential of using such building blocks for the development of new anticancer agents.

The following table illustrates the development of pharmacophores from ethyl 4-oxochromane-2-carboxylate and related structures, along with their targeted biological activities.

| Scaffold/Building Block | Modification | Target/Activity |

| Ethyl 4-oxo-4H-chromene-2-carboxylate | Derivatization | Anti-inflammatory, Anticancer chemimpex.com |

| Ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate | Alkyl chain substitution at N-1 | Antiproliferative (HeLa, HT-29 cells) nih.gov |

| Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate | Substitution on the phenyl ring | Antibacterial, Antifungal cbijournal.com |

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Efficient Synthesis

The chroman-4-one framework is a cornerstone in the synthesis of a wide array of biologically active compounds. rsc.org Consequently, the development of efficient and selective methods for its construction remains a significant area of research. Future efforts are likely to focus on the creation of novel catalytic systems that offer improved yields, reduced reaction times, and enhanced enantioselectivity.

Recent advancements have highlighted the utility of various catalysts in chromanone synthesis. For instance, palladium-catalyzed reactions have been successfully employed for the conjugate addition of arylboronic acids to chromones, yielding highly enantioselective chromanones with tetrasubstituted stereocenters. researchgate.net Similarly, N-Heterocyclic carbenes (NHCs) have proven effective in catalyzing intramolecular nucleophilic substitutions to produce benzopyrones. organic-chemistry.org A borane (B79455) catalyst generated in situ has also been shown to enable the hydrosilylation of chromones to afford chromanones in very good yields. organic-chemistry.org

Looking ahead, the development of multifunctional catalysts that can orchestrate cascade reactions in a single pot will be a key focus. These systems could combine, for example, a metal catalyst for a coupling reaction with an organocatalyst for an asymmetric cyclization, thereby streamlining the synthesis of complex chromanone derivatives. Furthermore, the exploration of earth-abundant and non-toxic metals as catalysts will be crucial for developing more sustainable synthetic protocols. The application of photocatalysis and electrocatalysis also presents exciting opportunities for activating substrates under mild conditions, potentially leading to novel reaction pathways for the synthesis of ethyl 4-oxochromane-2-carboxylate and its analogs.

Table 1: Examples of Catalytic Systems in Chromanone Synthesis

| Catalyst Type | Reaction | Key Features |

| Palladium Complexes | Conjugate addition of arylboronic acids | High enantioselectivity, formation of tetrasubstituted stereocenters researchgate.net |

| N-Heterocyclic Carbenes (NHCs) | Intramolecular nucleophilic substitution | Efficient formation of benzopyrones organic-chemistry.org |

| In situ generated Borane Catalyst | Hydrosilylation of chromones | Good yields of chromanones organic-chemistry.org |

| Cationic Ru-H Complex | Deaminative coupling | Mild conditions for 3-substituted flavanones organic-chemistry.org |

Exploration of New Reaction Pathways for Derivatization

The derivatization of the ethyl 4-oxochromane-2-carboxylate core is essential for fine-tuning its biological activity and exploring its structure-activity relationships (SAR). nih.gov Future research will undoubtedly focus on discovering and optimizing new reaction pathways to access a wider diversity of derivatives.

One promising avenue is the exploration of C-H activation strategies. Direct functionalization of the chromanone backbone without the need for pre-installed functional groups would significantly shorten synthetic sequences and open up new avenues for derivatization. For example, regioselective C-H arylation, alkylation, or amination could provide rapid access to novel analogs.

Furthermore, multicomponent reactions (MCRs) offer an efficient and atom-economical approach to generating molecular complexity from simple starting materials. Designing novel MCRs that incorporate ethyl 4-oxochromane-2-carboxylate or its precursors could lead to the rapid assembly of diverse libraries of chromanone derivatives for biological screening. For instance, a one-pot reaction involving 2-hydroxyacetophenones, aromatic aldehydes, and an amine has been shown to provide rapid access to flavanone (B1672756) derivatives. organic-chemistry.org

The reactivity of the ester and ketone functionalities also provides ample opportunities for derivatization. For example, the development of new derivatization reagents for carboxylic acids and aldehydes could be applied to modify the carboxylate group or introduce new functionalities after selective reduction of the ketone. nih.gov

Table 2: Selected Derivatization Strategies for Chromanones

| Reaction Type | Reagents/Conditions | Outcome |

| Mannich-type reaction | 2-hydroxyacetophenones, aromatic aldehydes, aniline, EDDA | Flavanone derivatives organic-chemistry.org |

| Palladium-catalyzed dehydrogenation/arylation | Arylboronic acids | Arylated flavanones organic-chemistry.org |

| Conjugate addition | Water, DBU | Flavanones organic-chemistry.org |

| Enolization and acylation | Triethylamine, acetic anhydride (B1165640) | 2-acetoxy-4H-chromene derivatives mdpi.com |

Advanced Computational Tools for Predictive Molecular Design

The integration of computational chemistry into the drug discovery and development process has become indispensable. For ethyl 4-oxochromane-2-carboxylate and its derivatives, advanced computational tools will play an increasingly important role in predicting their properties and guiding the design of new molecules with desired activities. jmbfs.orgnih.gov

Molecular docking studies are already being used to predict the binding affinities of chromanone derivatives to various biological targets. jmbfs.orgresearchgate.net For instance, docking studies have been employed to evaluate the binding of 4-chromanone (B43037) derivatives to the human μ opioid receptor and to identify potential inhibitors of protein kinase CK2. jmbfs.orgnih.gov Future advancements in scoring functions and the inclusion of protein flexibility will enhance the accuracy of these predictions.

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of ligand-receptor complexes over time. nih.gov These simulations can reveal key interactions and conformational changes that are crucial for biological activity, offering insights that are not accessible through static docking studies. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) models will continue to be refined to establish robust correlations between the structural features of chromanone derivatives and their biological activities. d-nb.info The use of machine learning and artificial intelligence algorithms will enable the development of more sophisticated and predictive QSAR models, capable of screening large virtual libraries of compounds and prioritizing candidates for synthesis.

Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools will be crucial for the early-stage evaluation of drug-likeness and potential liabilities of novel chromanone derivatives, thereby reducing the attrition rate in later stages of drug development. nih.gov The investigation of frontier molecular orbitals (HOMO-LUMO) through density functional theory (DFT) calculations can provide insights into the reactivity and stability of these molecules. nih.govd-nb.info

Table 3: Application of Computational Tools in Chromanone Research

| Computational Tool | Application | Example |

| Molecular Docking | Predicting binding affinity and mode | Evaluation of 4-chromanone derivatives as opioid receptor ligands jmbfs.org |

| Molecular Dynamics (MD) Simulations | Studying conformational stability of ligand-protein complexes | Investigating the stability of chromone-LpNMT complex researchgate.net |

| QSAR | Correlating structure with biological activity | Studies on chromone (B188151) derivatives as HIV-1 protease inhibitors |

| DFT Calculations | Investigating electronic properties and reactivity | Analysis of frontier molecular orbitals of chromone derivatives nih.govd-nb.info |

Q & A

Q. Basic Research Focus

- NMR : H and C spectra confirm regiochemistry (e.g., coupling constants for axial vs. equatorial protons in the chromane ring).

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks and fragmentation patterns.

- X-ray Diffraction : Single-crystal analysis resolves stereochemical ambiguities; CCDC deposition (e.g., 1,234,567) ensures reproducibility .

What are the challenges in scaling up the synthesis of Ethyl 4-oxochromane-2-carboxylate for preclinical studies?

Q. Advanced Research Focus

- Reaction Scalability : Batch vs. continuous-flow systems impact yield; microreactors reduce exothermic risks during cyclization.

- Purification : Transition from column chromatography to recrystallization (e.g., using ethyl acetate/hexane) improves throughput.

Process analytical technology (PAT) monitors critical parameters (e.g., pH, temperature) in real time .

How can researchers validate the purity of Ethyl 4-oxochromane-2-carboxylate batches?

Q. Methodological Focus

- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time matching against a certified reference standard.

- Elemental Analysis : Carbon/hydrogen content within ±0.4% of theoretical values confirms stoichiometric integrity.

- Thermogravimetric Analysis (TGA) : Detects residual solvents or decomposition products above 95% purity .

What role does Ethyl 4-oxochromane-2-carboxylate play in materials science applications?

Advanced Research Focus

The compound serves as a monomer in polymer synthesis (e.g., polyesters via ring-opening polymerization). Its rigid chromane backbone enhances thermal stability (Tg > 150°C). Applications in optoelectronics require doping with π-conjugated additives to tune bandgap properties .

How should toxicity and stability studies for this compound be designed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.